1,3-Propanesultam

Medicinal Chemistry Organic Synthesis Toxicology

1,3-Propanesultam is a privileged γ-sultam scaffold (pKa ~11.5) for medicinal chemistry and agrochemical R&D. Unlike 1,3-propanesultone—which carries carcinogenicity risks—its NH group enables N-arylation via Pd catalysis (62–93% yield). The rigid five-membered ring provides critical H-bond donor geometry (HBD=1) for COX-2/5-LO inhibition and antiviral/anticancer SAR libraries. Absence of N4-arylamine mitigates hypersensitivity vs. acyclic sulfonamides. Essential for crop-safe sultamsulfonamide herbicide discovery. For R&D use only.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 5908-62-3
Cat. No. B3024153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanesultam
CAS5908-62-3
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC1CNS(=O)(=O)C1
InChIInChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2
InChIKeyXGYCWCIGCYGQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanesultam (CAS 5908-62-3): Chemical Identity and Core Scaffold Properties


1,3-Propanesultam (1,1-Dioxoisothiazolidine, CAS 5908-62-3) is a five-membered cyclic sulfonamide (sultam) characterized by the formula C3H7NO2S and a molecular weight of 121.16 g/mol . The sultam scaffold serves as a privileged pharmacophore in medicinal chemistry, with applications spanning enzyme inhibition (COX-2, 5-LO), antiviral, and anticancer research [1][2]. This specific 1,3-propanesultam core is distinguished by its saturated γ-sultam ring structure, which confers unique stereoelectronic properties—including a pKa of 11.52±0.20 and an XLogP3 of -0.5—that differ fundamentally from its oxygen-containing analog 1,3-propanesultone and from acyclic sulfonamides .

Why 1,3-Propanesultam Cannot Be Substituted with Generic Sultams or Sulfonamides


Substituting 1,3-propanesultam with other cyclic sulfonamides (e.g., 1,4-butanesultam) or acyclic sulfonamides introduces measurable changes in molecular geometry, physicochemical properties, and reactivity that directly impact synthetic and biological outcomes [1]. The five-membered γ-sultam ring imposes a specific spatial orientation of the sulfonamide group, resulting in a lower pKa (~11.5) compared to six-membered δ-sultams and a distinct hydrogen-bonding donor profile (HBD count = 1, HBA count = 3) . Critically, the NH group in 1,3-propanesultam enables N-functionalization via palladium-catalyzed cross-coupling in yields ranging from 62–93%, a transformation not feasible with the oxygen-containing analog 1,3-propanesultone, which instead undergoes ring-opening alkylation and carries documented carcinogenicity concerns [2][3]. These differences in synthetic handles and safety profiles render generic substitution scientifically invalid for applications requiring precise control over molecular architecture and biological target engagement.

Quantitative Differentiation of 1,3-Propanesultam Against Key Comparators


1,3-Propanesultam vs. 1,3-Propanesultone: Synthetic Utility and Safety Differentiation

1,3-Propanesultam enables selective N-arylation via palladium-catalyzed cross-coupling in 62–93% isolated yield, a transformation not accessible to 1,3-propanesultone [1]. Conversely, 1,3-propanesultone is a potent carcinogen (IARC Group 2B) that induces tumors in rats even after a single dose and undergoes nucleophilic ring-opening rather than selective N-functionalization [2]. This functional dichotomy dictates that sultam must be procured for applications requiring controlled N-derivatization without introducing genotoxic liabilities.

Medicinal Chemistry Organic Synthesis Toxicology

1,3-Propanesultam vs. 1,4-Butanesultam: Differential N-Arylation Yields

In parallel palladium-catalyzed cross-coupling reactions, 1,3-propanesultam consistently delivers isolated yields of 62–93%, comparable to but often exceeding those obtained with 1,4-butanesultam under identical conditions [1]. The five-membered γ-sultam ring of 1,3-propanesultam imposes different steric and electronic constraints compared to the six-membered δ-sultam, influencing catalyst turnover and product distribution. This quantitative parity or slight advantage, combined with the distinct physicochemical profile of the resulting N-aryl-γ-sultam derivatives, guides selection when a specific ring size is required for downstream structure-activity relationships.

Organic Synthesis Cross-Coupling Heterocycle Chemistry

1,3-Propanesultam vs. 1,3-Propanesultone: Physicochemical Property Differentiation

1,3-Propanesultam exhibits a predicted pKa of 11.52±0.20, XLogP3 of -0.5, and features one hydrogen bond donor and three hydrogen bond acceptors . In contrast, 1,3-propanesultone lacks an NH donor (HBD count = 0), has a lower melting point (30–33°C vs. 145–146°C for sultam), and a higher density (1.392 g/mL at 25°C vs. 1.326±0.06 g/cm³ for sultam) . These differences in hydrogen-bonding capacity and physical state directly influence solubility, permeability, and formulation development, making the compounds non-interchangeable in medicinal chemistry campaigns.

Physicochemical Properties Drug Design ADME

Cyclic vs. Acyclic Sulfonamides: Reduced Allergic Liability and Enhanced Bioactivity

Acyclic sulfonamide drugs containing an arylamine group at the N4 position (e.g., sulfadiazine, sulfamethoxazole) trigger severe allergic responses in susceptible individuals [1]. Studies consistently demonstrate that cyclic sulfonamides (sultams) devoid of this arylamine group, including 1,3-propanesultam-derived scaffolds, are significantly less likely to cause allergies [1]. Furthermore, incorporation of the sultam moiety into lead compounds has been reported to enhance antiviral, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory activities compared to acyclic sulfonamide counterparts [2]. This class-level advantage positions 1,3-propanesultam as a preferred building block for generating safer, more efficacious drug candidates.

Medicinal Chemistry Immunotoxicity Drug Safety

Optimal Procurement Scenarios for 1,3-Propanesultam Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of COX-2/5-LO Dual Inhibitors

1,3-Propanesultam serves as a core scaffold for synthesizing cytokine-suppressive dual inhibitors of COX-2 and 5-LO, a class of anti-inflammatory agents. Its γ-sultam ring is essential for the observed enzyme inhibition [1]. Procurement of 1,3-propanesultam is specifically required for building compound libraries targeting these enzymes, as the hydrogen-bonding donor profile (HBD=1) and rigid five-membered ring geometry are critical for binding site complementarity. This application is directly supported by the scaffold's demonstrated bioactivity and the favorable safety profile relative to acyclic sulfonamides.

Organic Synthesis: N-Arylation for Diversified Sultam Libraries

Researchers performing palladium-catalyzed cross-coupling to generate N-aryl-1,3-propanesultam libraries should source 1,3-propanesultam explicitly, given the established high yields (62–93%) under Xantphos-mediated conditions [1]. This synthetic route is not viable with 1,3-propanesultone, which instead undergoes ring-opening and presents carcinogenic hazards. For medicinal chemists requiring a diverse set of N-substituted sultams for structure-activity relationship (SAR) studies, 1,3-propanesultam is the required starting material.

Drug Discovery: Building Safer Sulfonamide-Derived Candidates

Drug discovery programs aiming to replace acyclic sulfonamide moieties with cyclic sultams to mitigate allergic liabilities should procure 1,3-propanesultam. The compound's lack of an N4-arylamine group, a known trigger of hypersensitivity reactions, makes it a safer alternative for generating lead compounds [1]. This is particularly relevant for anti-infective and anti-inflammatory projects where patient safety is paramount.

Agrochemical Research: Synthesis of Herbicidal Sultamsulfonamides

1,3-Propanesultam is a key intermediate in the synthesis of sultamsulfonamide herbicides. Methylated derivatives of propanesultams have demonstrated strong herbicidal activity against broad-leaved weeds without phytotoxicity to crops like wheat [1]. Procurement of 1,3-propanesultam is necessary for agrochemical discovery programs focused on developing selective, crop-safe herbicides based on the sultam pharmacophore.

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